L-Proline sodium salt

Catalog No.
S3328505
CAS No.
15383-56-9
M.F
C5H8NNaO2
M. Wt
137.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Proline sodium salt

CAS Number

15383-56-9

Product Name

L-Proline sodium salt

IUPAC Name

sodium;(2S)-pyrrolidine-2-carboxylate

Molecular Formula

C5H8NNaO2

Molecular Weight

137.11 g/mol

InChI

InChI=1S/C5H9NO2.Na/c7-5(8)4-2-1-3-6-4;/h4,6H,1-3H2,(H,7,8);/q;+1/p-1/t4-;/m0./s1

InChI Key

CUTQWXGMRNLXQC-WCCKRBBISA-M

SMILES

C1CC(NC1)C(=O)[O-].[Na+]

Canonical SMILES

C1CC(NC1)C(=O)[O-].[Na+]

Isomeric SMILES

C1C[C@H](NC1)C(=O)[O-].[Na+]

L-Proline sodium salt is a sodium derivative of L-proline, an amino acid known for its unique cyclic structure, which contributes significantly to protein folding and stability. The chemical formula for L-proline sodium salt is C5_5H8_8NNaO2_2. This compound is formed when L-proline reacts with sodium hydroxide, replacing one hydrogen atom with a sodium ion, resulting in a water-soluble product that facilitates its use in various biochemical and industrial applications .

General Safety Precautions:

  • Wear gloves and eye protection when handling the compound.
  • Wash hands thoroughly after handling.
  • Dispose of waste according to local regulations.
  • High Solubility: Unlike L-proline itself, L-proline sodium salt is highly soluble in water. This makes it easier to prepare aqueous solutions for experimentation Source: [L-Proline sodium salt | Smolecule].
  • Biocompatibility: L-proline is a naturally occurring amino acid and its sodium salt derivative exhibits low toxicity Source: [L-Proline sodium salt | Smolecule].
  • Chiral Properties: L-proline is a chiral molecule, meaning it has a handedness. L-proline sodium salt retains this chirality, which can be useful in asymmetric synthesis reactions Source: [Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction: ].

Here are some specific research applications of L-proline sodium salt:

  • Organocatalysis: L-proline sodium salt can act as an organocatalyst in organic synthesis reactions. In asymmetric catalysis, it can promote the formation of specific enantiomers of chiral molecules Source: [Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction: ].
  • Material Science: Research is exploring the use of L-proline sodium salt in the development of novel materials. For instance, it may be used in the design of ionic liquids with specific properties Source: [Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction: ].

  • Formation Reaction:
    L Proline+NaOHL Proline Sodium Salt+H2O\text{L Proline}+\text{NaOH}\rightarrow \text{L Proline Sodium Salt}+\text{H}_2\text{O}
  • Decomposition: Under extreme heat, L-proline sodium salt can decompose into simpler molecules such as carbon dioxide, water, and sodium oxide.
  • Biochemical Interactions: L-proline sodium salt interacts with various enzymes and proteins, playing a role in the synthesis of arginine and polyamines, which are crucial for cellular functions .

L-Proline sodium salt exhibits several biological activities:

  • Protein Structure: It contributes to the structural integrity of proteins by forming rigid bends in polypeptide chains, which is essential for proper protein folding .
  • Stress Response: In plants, L-proline sodium salt enhances tolerance to environmental stresses such as salinity by protecting protein turnover and upregulating stress-protective proteins .
  • Neurotransmitter Role: Research indicates that L-proline may act as a neurotransmitter in the brain, influencing neuronal functions through its uptake mechanisms .

The synthesis of L-proline sodium salt primarily involves the reaction of L-proline with sodium hydroxide. More complex synthesis methods include:

  • Intramitochondrial Processes: Enzymatic pathways involving aldehyde dehydrogenase 18 family member A1 and pyrroline-5-carboxylate reductase 1 facilitate the conversion of L-glutamate to L-proline, indirectly contributing to the availability of L-proline sodium salt in biological systems.
  • Organic Synthesis

L-Proline sodium salt has diverse applications across multiple fields:

  • Biotechnology: It is used in cell culture and as a supplement to enhance plant growth under stress conditions.
  • Pharmaceuticals: Its role in drug formulation has been explored due to its ability to improve solubility and bioavailability of certain compounds .
  • Organic Chemistry: It serves as a catalyst in organic synthesis reactions, facilitating the formation of complex molecules .

Research on the interaction of L-proline sodium salt with various biomolecules reveals its significant biochemical roles:

  • Enzyme Interactions: It interacts with enzymes involved in amino acid metabolism and collagen synthesis, influencing cellular processes related to growth and repair.
  • Gene Expression Regulation: Studies indicate that it can modulate gene expression related to antioxidant enzymes under stress conditions, enhancing cellular resilience .

L-Proline sodium salt shares similarities with other amino acids and their derivatives. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaUnique Features
L-ProlineC5_5H9_9NO2_2Cyclic structure; role in collagen stability
GlycineC2_2H5_5NO2_2Simplest amino acid; lacks a chiral center
HydroxyprolineC5_5H9_9NO3_3Hydroxylation increases collagen stability
ArginineC6_6H14_14N4_4O2_2Precursor for nitric oxide; involved in urea cycle
Prolyl Hydroxylase-Enzyme that hydroxylates proline for collagen biosynthesis

L-Proline sodium salt is unique due to its enhanced solubility compared to its parent amino acid, making it more suitable for various applications in biochemical research and industrial processes. Its cyclic structure also differentiates it from linear amino acids like glycine and arginine, affecting its biochemical interactions and roles within biological systems.

Sequence

P

Dates

Modify: 2023-08-19

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